

# Unveiling the Anti-HBV Potential of OSS\_128167: A Technical Overview

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## Compound of Interest

Compound Name: OSS\_128167

Cat. No.: B15608599

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CHONGQING, China – A comprehensive investigation into the compound **OSS\_128167** has revealed significant anti-viral effects against the Hepatitis B Virus (HBV). The study elucidates the compound's mechanism of action, demonstrating its potential as a novel therapeutic agent for chronic Hepatitis B infection. This technical guide provides an in-depth analysis of the key findings, experimental protocols, and the underlying molecular pathways.

**OSS\_128167**, a selective inhibitor of Sirtuin 6 (SIRT6), has been shown to effectively suppress HBV transcription and replication both in vitro and in vivo.[1][2] The compound targets the host factor SIRT6, a NAD<sup>+</sup>-dependent deacetylase, disrupting a critical pathway utilized by the virus to enhance its replication.[1]

## Executive Summary of Key Findings

**OSS\_128167** exhibits potent anti-HBV activity through the inhibition of SIRT6. This leads to a downstream reduction in the expression of peroxisome proliferator-activated receptors  $\alpha$  (PPAR $\alpha$ ), a key transcription factor for the HBV core promoter.[1][2] The subsequent suppression of the core promoter activity results in a significant decrease in viral replication and gene expression.[1]

## Quantitative Analysis of Anti-Viral Efficacy

The anti-viral effects of **OSS\_128167** have been quantified in both cell culture models and animal studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HBV Efficacy of **OSS\_128167** in Cell Lines

Cell Line	Treatment	Key Viral Marker	Result
HepG2.2.15	100 µM OSS_128167	HBV core DNA	Significant decrease[1][3]
HepG2.2.15	100 µM OSS_128167	3.5-Kb RNA	Modest decrease[1][3]
HepG2.2.15	100 µM OSS_128167	HBsAg (secreted)	Inhibition[1][3]
HepG2.2.15	100 µM OSS_128167	HBeAg (secreted)	Inhibition[1][3]
HepG2-NTCP (HBV-infected)	100 µM OSS_128167	HBV core DNA	Significant decrease[1]
HepG2-NTCP (HBV-infected)	100 µM OSS_128167	3.5-Kb RNA	Modest decrease[1]

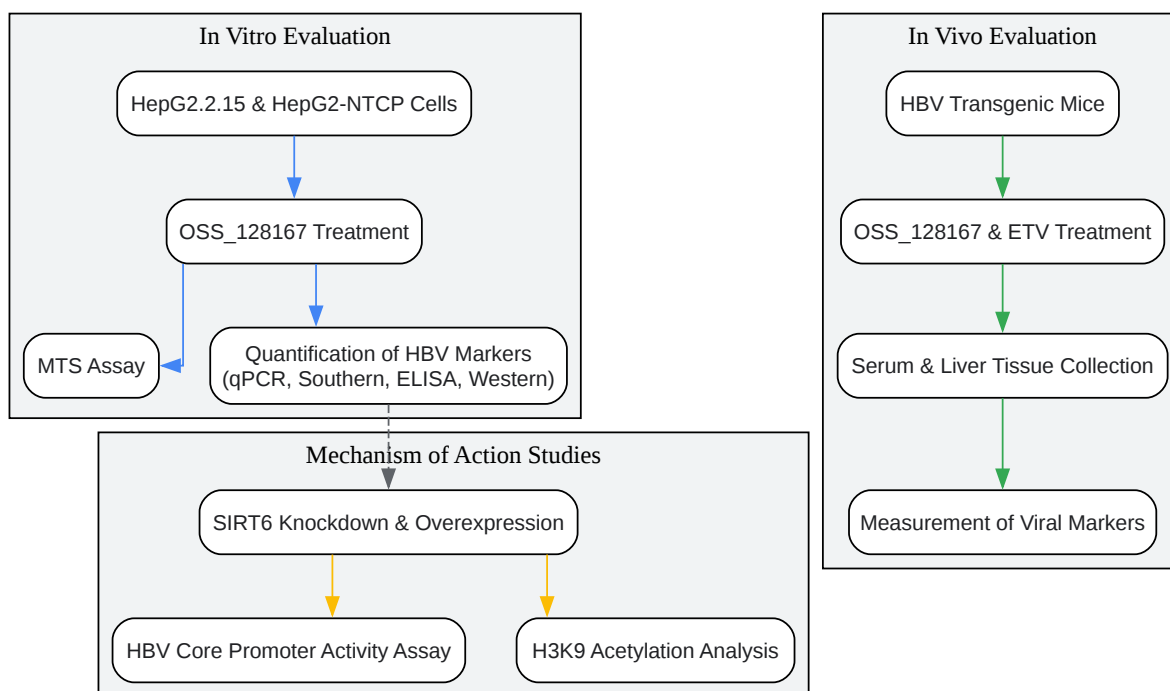
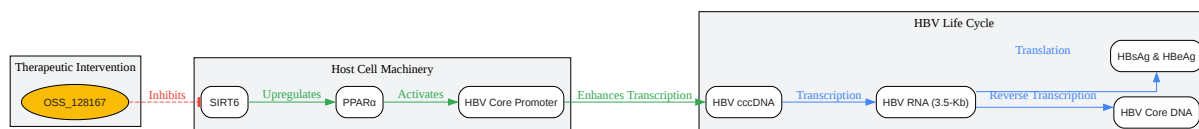
Table 2: In Vivo Anti-HBV Efficacy of **OSS\_128167** in HBV Transgenic Mice

Treatment Group	Dosage	Key Viral Marker	Result
OSS_128167	50 mg/kg	Serum HBV DNA	Significant reduction[1]
OSS_128167	50 mg/kg	Serum HBsAg	Significant reduction[1]
OSS_128167	50 mg/kg	Serum HBeAg	Significant reduction[1]
OSS_128167	50 mg/kg	Intrahepatic HBV DNA	Marked reduction[1]
OSS_128167	50 mg/kg	Total Intrahepatic HBV RNA	Marked reduction[1]
OSS_128167	50 mg/kg	Intrahepatic 3.5-Kb RNA	Marked reduction[1]

## Mechanism of Action: A Signaling Pathway Perspective

**OSS\_128167**'s anti-viral activity is rooted in its ability to inhibit the deacetylase activity of SIRT6.<sup>[1]</sup> Overexpression of SIRT6 has been shown to promote HBV transcription and replication, an effect that is abolished by treatment with **OSS\_128167**.<sup>[1]</sup> The compound does not affect the expression level of SIRT6 itself but rather its enzymatic function, leading to an increase in the acetylation of H3K9, a known target of SIRT6.<sup>[1]</sup>

The inhibition of SIRT6 by **OSS\_128167** leads to the downregulation of PPAR $\alpha$ , which in turn suppresses the activity of the HBV core promoter.<sup>[1][2]</sup> Ectopic expression of either SIRT6 or PPAR $\alpha$  was found to relieve the restriction of HBV transcription mediated by **OSS\_128167**, confirming the critical role of this signaling axis.<sup>[1][2]</sup>



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